molecular formula C13H21N2O+ B14565595 (NE)-N-[(1-heptylpyridin-1-ium-2-yl)methylidene]hydroxylamine

(NE)-N-[(1-heptylpyridin-1-ium-2-yl)methylidene]hydroxylamine

Cat. No.: B14565595
M. Wt: 221.32 g/mol
InChI Key: VLFNBITVGYPGKD-UHFFFAOYSA-O
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Description

(NE)-N-[(1-heptylpyridin-1-ium-2-yl)methylidene]hydroxylamine is a complex organic compound characterized by its unique structure, which includes a heptyl chain attached to a pyridinium ring and a hydroxylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (NE)-N-[(1-heptylpyridin-1-ium-2-yl)methylidene]hydroxylamine typically involves the reaction of 1-heptylpyridinium salts with hydroxylamine derivatives under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the temperature maintained between 25°C to 50°C to ensure optimal yield. The reaction may require a catalyst, such as a transition metal complex, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve a continuous flow process to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentration, ensures consistent product quality. Purification steps, including crystallization and chromatography, are employed to isolate the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(NE)-N-[(1-heptylpyridin-1-ium-2-yl)methylidene]hydroxylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.

    Reduction: Reduction reactions can convert the hydroxylamine group to an amine.

    Substitution: The pyridinium ring can undergo nucleophilic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate, typically used in aqueous or organic solvents.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

    Substitution: Nucleophiles like alkyl halides or amines are used in the presence of a base, such as sodium hydroxide, to facilitate substitution reactions.

Major Products

Scientific Research Applications

(NE)-N-[(1-heptylpyridin-1-ium-2-yl)methylidene]hydroxylamine has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and cellular processes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism by which (NE)-N-[(1-heptylpyridin-1-ium-2-yl)methylidene]hydroxylamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, it may interact with cellular pathways, modulating signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

    N-[(1-heptylpyridin-1-ium-2-yl)methylidene]hydroxylamine: A closely related compound with similar structural features but differing in the position of functional groups.

    N-[(1-octylpyridin-1-ium-2-yl)methylidene]hydroxylamine: Another analog with an extended alkyl chain, affecting its solubility and reactivity.

Uniqueness

(NE)-N-[(1-heptylpyridin-1-ium-2-yl)methylidene]hydroxylamine is unique due to its specific combination of functional groups and structural configuration, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H21N2O+

Molecular Weight

221.32 g/mol

IUPAC Name

(NE)-N-[(1-heptylpyridin-1-ium-2-yl)methylidene]hydroxylamine

InChI

InChI=1S/C13H20N2O/c1-2-3-4-5-7-10-15-11-8-6-9-13(15)12-14-16/h6,8-9,11-12H,2-5,7,10H2,1H3/p+1

InChI Key

VLFNBITVGYPGKD-UHFFFAOYSA-O

Isomeric SMILES

CCCCCCC[N+]1=CC=CC=C1/C=N/O

Canonical SMILES

CCCCCCC[N+]1=CC=CC=C1C=NO

Origin of Product

United States

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